3-((5-Bromo-2,3-dihydrobenzofuran)-7-sulfonamido)thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((5-Bromo-2,3-dihydrobenzofuran)-7-sulfonamido)thiophene-2-carboxylic acid is a complex organic compound that features a combination of brominated benzofuran, sulfonamide, and thiophene carboxylic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Bromo-2,3-dihydrobenzofuran)-7-sulfonamido)thiophene-2-carboxylic acid typically involves multi-step organic reactions. A possible synthetic route might include:
Bromination: Introduction of a bromine atom to the benzofuran ring.
Sulfonamidation: Formation of the sulfonamide group.
Thiophene Carboxylation: Introduction of the carboxylic acid group to the thiophene ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the sulfonamide group.
Substitution: Electrophilic or nucleophilic substitution reactions might occur at the brominated benzofuran ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups to the benzofuran ring.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: In the development of organic semiconductors or other advanced materials.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,3-dihydrobenzofuran: Shares the brominated benzofuran moiety.
Thiophene-2-carboxylic acid: Contains the thiophene carboxylic acid group.
Sulfonamides: Compounds with the sulfonamide functional group.
Uniqueness
3-((5-Bromo-2,3-dihydrobenzofuran)-7-sulfonamido)thiophene-2-carboxylic acid is unique due to the combination of these functional groups, which may confer specific chemical properties and biological activities not found in simpler analogs.
Properties
Molecular Formula |
C13H10BrNO5S2 |
---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
3-[(5-bromo-2,3-dihydro-1-benzofuran-7-yl)sulfonylamino]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C13H10BrNO5S2/c14-8-5-7-1-3-20-11(7)10(6-8)22(18,19)15-9-2-4-21-12(9)13(16)17/h2,4-6,15H,1,3H2,(H,16,17) |
InChI Key |
VOGHAFYVRGZVRC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2S(=O)(=O)NC3=C(SC=C3)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.